6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
Description
Properties
IUPAC Name |
4-amino-6-(4-fluorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2/c19-11-8-6-10(7-9-11)16-21-13-14(17(25)23-16)22-18(26)24(15(13)20)12-4-2-1-3-5-12/h1-9H,20H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMGIKDJINEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a member of the diazaquinazoline family, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H17F3N6O2
- Molecular Weight : 442.39 g/mol
- CAS Number : [Not specified in the provided sources]
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The presence of fluorine atoms in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
- Cytotoxic Effects : Preliminary studies suggest that compounds with similar scaffolds exhibit cytotoxicity against cancer cell lines, indicating potential use in cancer therapy .
Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of AChE and BChE | |
| Antioxidant Activity | Free radical scavenging | |
| Cytotoxicity | Significant effects on MCF-7 cancer cells |
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- A study evaluated the inhibitory activity against AChE and BChE. The compound demonstrated IC50 values comparable to known inhibitors like donepezil, suggesting its potential in treating Alzheimer's disease .
- Kinetic studies revealed that the compound could inhibit both catalytic and peripheral sites of AChE, which is beneficial for cognitive function improvement in Alzheimer's patients .
-
Cytotoxicity Assessments
- In vitro tests on MCF-7 breast cancer cells showed that derivatives of diazaquinazoline exhibited significant cytotoxicity, prompting further investigation into their use as anticancer agents .
- The mechanism of action was attributed to apoptosis induction and disruption of cellular homeostasis in cancer cells .
- Antioxidant Potential
Comparison with Similar Compounds
4-Anilinoquinazolines Without 6-(4-Fluorophenyl) Substituents
Simpler 4-anilinoquinazolines lacking the 6-(4-fluorophenyl) group exhibit reduced stability and solubility. For example:
- 4-Anilino-6-bromoquinazolines: These derivatives show lower fluorescence intensity and cytotoxic potency compared to their fluorophenyl-substituted counterparts, highlighting fluorine’s role in enhancing intermolecular interactions .
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)
This structurally distinct compound shares the 4-fluorophenyl motif but features a thiazolo-triazole core. Key differences include:
- Anticonvulsant Activity : Compound 3c exhibits high selectivity in the maximal electroshock (MES) seizure model, suggesting the fluorophenyl group contributes to CNS activity across diverse scaffolds .
- Electronic Effects : Unlike the quinazoline core, the thiazolo-triazole system may prioritize steric compatibility over π-electron delocalization, altering biological target engagement .
4-Phenylethynylquinazolines (6a–l)
These derivatives, studied for solvent-dependent emission properties, provide insights into substituent effects:
- Electron-Donating Groups (e.g., 4-Methoxyphenyl) : Reduce emission intensity but increase wavelength due to suppressed ICT .
- Electron-Withdrawing Groups (e.g., 4-Chlorophenyl) : Enhance ICT, leading to red-shifted emission. The 4-fluorophenyl group in compound 6h induces a moderate red shift (λem ~ 480 nm in DMF), balancing electronic effects without excessive polarity .
Thienyl-Substituted Quinazoline Derivatives
Compounds like 3-(4-chlorophenyl)-4-imino-6-(2-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione () replace the fluorophenyl group with a thienyl moiety. This substitution alters π-conjugation and solubility, as thienyl’s electron-rich nature may enhance charge transfer but reduce metabolic stability compared to fluorophenyl .
Data Table: Key Comparative Properties
Key Research Findings
Fluorophenyl Advantages : The 4-fluorophenyl group optimizes solubility and stability while maintaining moderate electron-withdrawing effects, critical for both biological activity (e.g., EGFR inhibition) and photophysical behavior .
Core Structure Dependence : Biological activity varies significantly with the core structure. For instance, the thiazolo-triazole derivative (3c) targets ion channels in anticonvulsant activity, whereas quinazolines prioritize kinase inhibition .
Substituent-Solvent Interactions : In polar solvents like DMF, fluorophenyl-substituted quinazolines exhibit solvent-dependent emission shifts, suggesting applications in fluorescence-based sensing .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 6-(4-Fluorophenyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione?
- Methodological Answer : A multi-step organic synthesis approach is typically employed, starting with fluorophenyl and phenyl precursors. Key steps include cyclization under reflux conditions (e.g., using acetic acid as a solvent) and imino group introduction via condensation reactions. Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate). Researchers should validate intermediate compounds using NMR and LC-MS, adhering to protocols outlined in chemical biology training programs .
Q. How can the crystalline structure of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving crystallographic details. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For structural refinement, software like SHELXL is used to analyze bond angles, torsion angles, and hydrogen bonding. This approach aligns with crystallographic studies of analogous heterocyclic compounds .
Q. What spectroscopic techniques are optimal for confirming the compound’s purity and functional groups?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while FT-IR identifies key functional groups (e.g., imino C=N stretches near 1600 cm⁻¹). Nuclear Overhauser Effect (NOE) experiments in 2D NMR (e.g., NOESY) help resolve stereochemical ambiguities. Cross-validate results with HPLC purity assessments (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational binding affinity predictions and experimental bioactivity data for this compound?
- Methodological Answer : Systematic factorial design experiments (e.g., varying solvent polarity, temperature, or enzyme concentrations) can isolate confounding variables. Use molecular dynamics simulations to assess ligand-protein flexibility, then validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Comparative analysis frameworks, as emphasized in political science methodology, are adaptable for hypothesis testing in biochemical contexts .
Q. What strategies optimize the compound’s inhibitory activity against specific kinase targets?
- Methodological Answer : Employ structure-activity relationship (SAR) studies by synthesizing analogs with modified fluorophenyl or imino substituents. Test inhibitory potency via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) under standardized ATP concentrations. Cross-reference results with crystallographic data to identify critical binding motifs (e.g., hydrophobic pockets or hydrogen-bonding interactions) .
Q. How should researchers address contradictions in cytotoxicity data across different cell lines?
- Methodological Answer : Use a multi-omics approach:
- Transcriptomics : RNA-seq to identify differential gene expression in resistant vs. sensitive cell lines.
- Metabolomics : LC-MS/MS to profile metabolic pathways affected by the compound.
- Pharmacokinetics : Assess cellular uptake differences via fluorescence tagging (if feasible).
Apply factorial ANOVA to statistically disentangle cell-specific vs. compound-specific effects .
Q. What experimental designs are effective for evaluating the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (e.g., PBS). Monitor degradation kinetics using UPLC-MS at timed intervals (0, 6, 12, 24 hrs). For oxidative stability, add hydrogen peroxide (0.1–1.0 mM) and quantify degradation products. Reference chemical engineering protocols for membrane-based separation of unstable byproducts .
Key Considerations for Data Interpretation
- Cross-Validation : Always corroborate bioactivity data with orthogonal assays (e.g., enzymatic vs. cell-based assays) to mitigate false positives .
- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly in cytotoxicity studies involving human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
